4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride
Overview
Description
4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a piperidine ring, a methoxyphenyl group, and an oxadiazole moiety
Preparation Methods
The synthesis of 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the methoxyphenyl group:
Formation of the piperidine ring: The piperidine ring can be synthesized through a reductive amination reaction.
Final coupling: The final step involves coupling the oxadiazole and piperidine moieties under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride has been studied for various scientific research applications, including:
Medicinal Chemistry: It has shown potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Pharmacology: The compound has been evaluated for its analgesic and anti-inflammatory properties.
Biological Studies: It has been used in studies to understand the role of oxadiazole derivatives in biological systems and their interactions with molecular targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to exert its analgesic effect through activation of the μ opioid receptor (MOR) via its active metabolite . Additionally, its anti-inflammatory properties are mediated through inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .
Comparison with Similar Compounds
4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride can be compared with other oxadiazole derivatives and piperidine-containing compounds. Similar compounds include:
4-Methoxyphenol: Known for its use in various chemical reactions and industrial applications.
Apocynin: A compound with similar methoxyphenyl structure, used for its anti-inflammatory properties.
Methoxetamine: A ketamine analogue with a methoxy group, studied for its pharmacological effects.
The uniqueness of this compound lies in its combination of the oxadiazole and piperidine moieties, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2.ClH/c1-19-13-4-2-12(3-5-13)15-17-14(20-18-15)10-11-6-8-16-9-7-11;/h2-5,11,16H,6-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYZKVBNLSVYRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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